
5-Methyl-1-pentylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-pentylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-pentylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methyl-1-pentylamine with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring . The reaction conditions often involve heating the mixture to facilitate cyclization.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The raw materials are readily available, and the process can be optimized to minimize by-products and maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-pentylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyrrolidinones .
Scientific Research Applications
5-Methyl-1-pentylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-pentylpyrrolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pyrrolidinone ring is known to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar biological activities.
5-Methyl-2-pyrrolidinone: Another analog with a different substitution pattern.
1-Pentylpyrrolidin-2-one: Similar structure but without the methyl group.
Uniqueness
5-Methyl-1-pentylpyrrolidin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the methyl and pentyl groups can enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
764718-02-7 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
5-methyl-1-pentylpyrrolidin-2-one |
InChI |
InChI=1S/C10H19NO/c1-3-4-5-8-11-9(2)6-7-10(11)12/h9H,3-8H2,1-2H3 |
InChI Key |
QCEFKMNNOOFVSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)

![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)
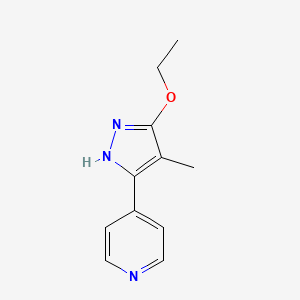
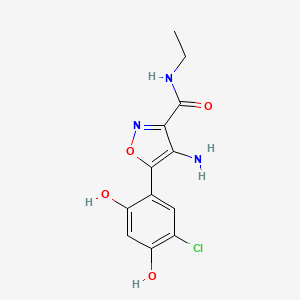
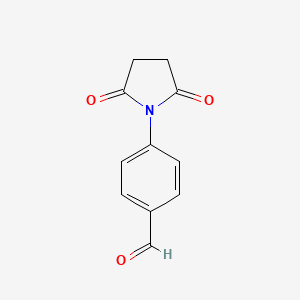

![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)
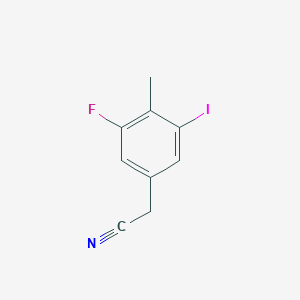
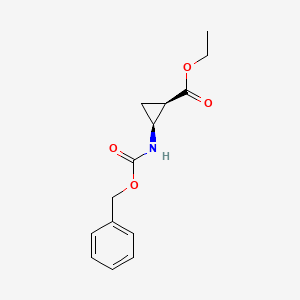
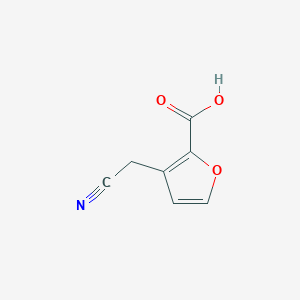
![2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12867253.png)

![4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12867266.png)
